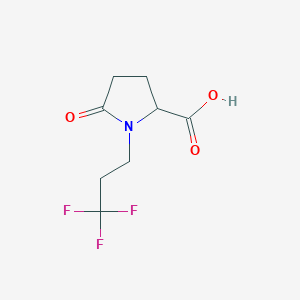

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine is a five-membered ring with nitrogen as one of its atoms . It’s widely used by medicinal chemists to create compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

To synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with nitrogen as one of its atoms . The ring is non-planar, which allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis

Pyrrolidine derivatives can be synthesized through various methods. One such method involves the asymmetric Michael addition reactions of carboxylate-substituted enones .科学的研究の応用

Spectroscopic Properties and Quantum Mechanical Study

5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound similar to the requested chemical, has been studied for its spectroscopic properties using various techniques like FT-IR, NMR, and UV. Quantum chemical methods were applied to investigate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Antibacterial Applications

Research on derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid, closely related to the chemical , indicates potential as antibacterial drugs. The compounds were tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good antibacterial activity (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Antibacterial Agents in Fluoronaphthyridines

A series of compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, were synthesized and evaluated for in vitro and in vivo antibacterial activities. These compounds, similar in structure, demonstrated promising antibacterial properties (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Crystal Structure Analysis

The crystal structure of a compound related to the requested chemical, 5-(trifluoromethyl)picolinic acid monohydrate, was analyzed. This study revealed insights into hydrogen-bonding networks and three-dimensional packing in these types of compounds (Ye & Tanski, 2020).

Cyclisation Catalyst in Chemical Synthesis

Trifluoromethanesulfonic acid, a catalyst, induces 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines. This study highlights the role of similar compounds in catalyzing the formation of complex chemical structures (Haskins & Knight, 2002).

Synthesis of Pyrrolopyridine Derivatives

Compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared through complex chemical reactions, demonstrating the synthetic versatility of these chemical structures (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Biological Activity Prediction

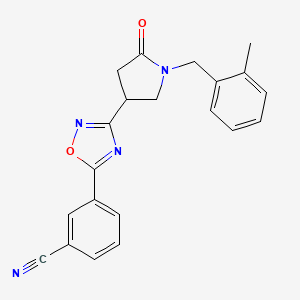

The study of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids and the prediction of their biological activity using PASS indicates potential applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

Antitumor Evaluation

Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, derived from similar chemical structures, were synthesized and evaluated for their antitumor properties. This highlights the potential of such compounds in cancer research (Liu, Qian, Cui, Xiao, Zhang, & Li, 2006).

Fluorescence in Carbon Dots

The study on the fluorescence of carbon dots derived from compounds like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid underlines their potential applications in advanced material sciences (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Chiral Resolving Agents

Enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid have been used as novel chiral resolving agents, showing the importance of these compounds in stereochemistry (Piwowarczyk, Zawadzka, Roszkowski, Szawkało, Leniewski, Maurin, Kranz, & Czarnocki, 2008).

将来の方向性

作用機序

Target of Action

It’s known that pyrrolidine derivatives can interact with various biological targets

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

It’s known that pyrrolidine derivatives can have various biological effects . More research is needed to elucidate the specific effects of this compound.

生化学分析

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes and proteins

Cellular Effects

Pyrrolidine derivatives have been shown to have effects on various types of cells

Molecular Mechanism

Pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGBHZPQINZWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)